Regioisomeric Selectivity Divergence: 7-CF3 Confers RAF Kinase Engagement Precedence Over 6-CF3
The 7-trifluoromethyl substitution pattern on the pyrido[2,3-b]pyrazin-2(1H)-one core is explicitly claimed in the Markush structures of US Patents 8,546,387 and 9,155,737 as part of the pharmacophore that inhibits RAF kinases (including BRAF) [1] [2]. In contrast, the 6-CF3 regioisomer of the same core scaffold (6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) is primarily associated with BET bromodomain (BRD4) inhibition programs in Bayer's patent literature [3]. Although head-to-head biochemical IC50 data comparing 7-CF3 vs. 6-CF3 at the identical target are not publicly available, the patent assignment divergence—RAF kinase patents explicitly enumerating 7-CF3-substituted compounds [1] [2] vs. BET patents centered on 6-CF3-substituted variants [3]—constitutes strong class-level inference that regioisomer selection is a determining factor for target selectivity. Researchers investigating RAF-driven proliferative disorders who incorrectly order the 6-CF3 regioisomer risk acquiring a compound with unvalidated RAF activity and potentially confounding BRD4 inhibitory activity.
| Evidence Dimension | Target engagement precedence by regioisomer (RAF vs. BET bromodomain) based on patent claim scope |
|---|---|
| Target Compound Data | 7-CF3 regioisomer: claimed in RAF kinase inhibitor patents US 8,546,387 and US 9,155,737 [1] [2] |
| Comparator Or Baseline | 6-CF3 regioisomer: claimed in BET/BRD4 inhibitor patent DE 102017005091 A1 (Bayer Pharma AG) [3] |
| Quantified Difference | Qualitative target program divergence: RAF vs. BET. Quantitative biochemical IC50 comparison data unavailable in public domain for pure 7-CF3 core. |
| Conditions | Patent claim scope analysis; no direct head-to-head biochemical assay publicly available. |
Why This Matters
Procurement of the correct regioisomer (7-CF3 vs. 6-CF3) directly determines which biological target space (RAF kinase vs. BET bromodomain) the compound is validated against, avoiding costly misdirection of SAR campaigns.
- [1] Springer, C. J. et al. Pyrido[2,3-b]pyrazin-8-substituted compounds and their use. US Patent 8,546,387. Issued October 1, 2013. View Source
- [2] Cancer Research Technology Limited; Institute of Cancer Research: Royal Cancer Hospital. Pyrido[2,3-b]pyrazin-8-substituted compounds and their use. US Patent 9,155,737. Issued 2015. View Source
- [3] Bayer Pharma AG. Substituierte 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one (BET-proteininhibitorische, insbesondere BRD4-inhibitorische). DE 102017005091 A1. Published November 30, 2017. View Source
